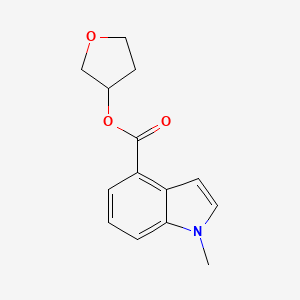
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a cyclopropane carboxamide derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. It may also act by modulating neurotransmitter levels in the brain, thereby improving cognitive function in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and fungal growth. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide in lab experiments is its potent therapeutic activity. The compound has been shown to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its potency and safety profile. Finally, studies could investigate the potential of the compound as a lead compound for drug development.
In conclusion, 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound that has shown promising therapeutic activity in various diseases. Its potent activity and potential as a lead compound for drug development make it an attractive candidate for further research. However, further studies are needed to determine its optimal dosage and safety profile.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-1-(2-methylphenyl)cyclopropane with 1-pyrimidin-2-ylpiperidine-4-carboxamide in the presence of a palladium catalyst. Another method involves the reaction of 2-(2-methylphenyl)cyclopropane-1-carboxylic acid with N-(1-pyrimidin-2-ylpiperidin-4-yl)amine in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-5-2-3-6-16(14)17-13-18(17)19(25)23-15-7-11-24(12-8-15)20-21-9-4-10-22-20/h2-6,9-10,15,17-18H,7-8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQLFABHXMJIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)


![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)



![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)



![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)